molecular formula C16H31NSSn B1591719 5-Methyl-2-(tributylstannyl)thiazole CAS No. 848613-91-2

5-Methyl-2-(tributylstannyl)thiazole

Cat. No.: B1591719
CAS No.: 848613-91-2
M. Wt: 388.2 g/mol
InChI Key: LALGELPHLJBAEK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Chemical Biology and Material Science

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and material science. researchgate.netnih.goveurekaselect.com Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netnih.gov Thiazole derivatives are found in numerous FDA-approved drugs, exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov For instance, the thiazole moiety is a core component of the antibiotic cefiderocol (B606585) and the anticancer drug alpelisib. nih.gov

Beyond medicine, thiazole-based compounds are utilized in the development of functional materials. Their applications extend to dyes, photographic sensitizers, and polymers. nih.govjocpr.com The structural rigidity and electronic nature of the thiazole ring also make it a candidate for use in organic electronics, such as organic photovoltaic (OPV) devices. smolecule.com

Role of Organotin Reagents in Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org Among the various organometallic reagents employed in these transformations, organotin reagents, also known as organostannanes, play a crucial role in a specific type of cross-coupling known as the Stille reaction. nobelprize.orgscispace.com

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. nobelprize.org A key advantage of organotin reagents is their stability and tolerance to a wide variety of functional groups on both coupling partners. scispace.comacs.org This allows for the synthesis of complex molecules under mild reaction conditions. nobelprize.orgscispace.com The mechanism of the Stille reaction, like other palladium-catalyzed cross-couplings, generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Overview of 5-Methyl-2-(tributylstannyl)thiazole as a Key Synthetic Intermediate

This compound is an organotin compound that serves as a valuable building block in organic synthesis. Its structure incorporates the versatile thiazole ring functionalized with a tributylstannyl group at the 2-position and a methyl group at the 5-position. This specific arrangement makes it an ideal reagent for introducing the 5-methylthiazole-2-yl moiety into a target molecule via palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. The tributylstannyl group facilitates the transmetalation step in the catalytic cycle, while the thiazole ring provides the desired heterocyclic core.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 848613-91-2 3wpharm.com
Molecular Formula C16H31NSSn
Molecular Weight 388.20 g/mol 3wpharm.com
Synonyms 5-Methyl-2-(tri-n-butylstannyl)thiazole, tributyl-(5-methyl-1,3-thiazol-2-yl)stannane 3wpharm.com

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a suitable 2-lithiated 5-methylthiazole (B1295346) intermediate with a tributyltin halide. Alternatively, it can be prepared via halogen-metal exchange from a 2-halo-5-methylthiazole precursor followed by reaction with a tributyltin electrophile.

Applications in Synthesis

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This allows for the facile synthesis of a wide range of 2-substituted-5-methylthiazoles. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole scaffold in biologically active molecules and functional materials.

For example, it can be coupled with various aryl, heteroaryl, or vinyl halides and triflates to generate compounds with potential applications in drug discovery and organic electronics. The presence of the methyl group at the 5-position can influence the steric and electronic properties of the final product, potentially leading to enhanced biological activity or improved material characteristics.

Properties

IUPAC Name

tributyl-(5-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGELPHLJBAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586039
Record name 5-Methyl-2-(tributylstannyl)-1,3-thiazole
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Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848613-91-2
Record name 5-Methyl-2-(tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(tributylstannyl)thiazole
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Reactivity Profiles and Transformative Chemistry of 5 Methyl 2 Tributylstannyl Thiazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a robust and indispensable class of reactions for the creation of C(sp²)–C(sp²) and other carbon-carbon bonds. nih.gov In this context, organostannanes such as 5-Methyl-2-(tributylstannyl)thiazole serve as the organometallic nucleophile, which, in the presence of a palladium catalyst, couples with an organic electrophile. wikipedia.org The Stille reaction is the foremost example of this transformation for organotin compounds. wikipedia.orgorganic-chemistry.org

Stille Cross-Coupling with Aryl Halides and Triflates

The Stille reaction involves the coupling of an organotin compound with various organic electrophiles, including halides (I, Br, Cl) and pseudohalides like triflates (OTf). wikipedia.org This reaction is a cornerstone of organotin chemistry and is widely employed for constructing complex molecular frameworks under relatively mild conditions. datapdf.com this compound is a key reagent for the arylation of the thiazole (B1198619) core via this methodology. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the electrophile to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

This compound and related heteroarylstannanes demonstrate broad utility by coupling with a diverse range of substituted aromatic and heteroaromatic electrophiles. Research has shown that these couplings can be achieved with aryl halides, triflates, and even less reactive sulfonates like mesylates and tosylates when appropriate catalytic systems are employed. wikipedia.orgmit.edu

The reaction conditions, particularly the choice of catalyst, ligands, and additives, are critical for achieving high yields. For instance, the coupling of heteroarylstannanes with aryl sulfonates has been successfully carried out using a catalyst system composed of Palladium(II) acetate (B1210297) (Pd(OAc)₂), a biarylphosphine ligand like XPhos, and Cesium fluoride (B91410) (CsF) in tert-Butanol. mit.edumit.edu Additives such as Copper(I) iodide (CuI) can significantly accelerate the reaction rate, sometimes by a factor of over 100, by scavenging free ligands that might otherwise inhibit the rate-limiting transmetalation step. harvard.eduresearchgate.net The use of fluoride ions, from additives like CsF or TBAF, can also enhance the nucleophilicity of the organostannane by forming a more reactive hypervalent tin species. harvard.eduuwindsor.ca

The table below summarizes representative Stille coupling reactions involving heteroarylstannanes and various electrophiles, illustrating the versatility of this method.

OrganostannaneElectrophileCatalyst SystemSolventConditionsYieldRef
2-(Tributylstannyl)thiazoleAryl Mesylate/TosylatePd(OAc)₂, XPhos, CsFt-BuOHHeatGood mit.edu
5-(Tributylstannyl)-1-methylimidazoleIodothienopyridineNot specifiedNot specifiedNot specifiedEffective researchgate.net
2-(Tributylstannyl)telluropheneAryl IodidePd(PPh₃)₄, CuI, CsFDMFHeatOptimal researchgate.net
VinylstannaneElectron-rich Aryl HalidePdCl₂, P(t-Bu)₃, CuI, CsFDMF45 °C89% harvard.edu

The Stille coupling is renowned for its tolerance of a wide variety of functional groups on both the organostannane and the electrophile. datapdf.com This broad functional group compatibility is a significant advantage in multistep syntheses of complex molecules. The reaction accommodates various aryl and heteroaryl electrophiles, including iodides, bromides, and triflates. wikipedia.org Heteroarylstannanes containing furan, thiophene, and pyrrole (B145914) rings are generally effective coupling partners. mit.edu

Despite its versatility, the Stille reaction has several limitations:

Steric Hindrance: The reaction is sensitive to steric bulk. The presence of ortho-substituents, even as small as methyl groups, on the aromatic electrophile can significantly decrease the rate of reaction and lower the yield. wikipedia.orgmit.edu

Reactivity of Electrophiles: The reactivity of aryl halides follows the general trend I > Br > Cl. wikipedia.org Vinyl chlorides are often insufficiently reactive for effective oxidative addition to the palladium center. wikipedia.org

Side Reactions: Homocoupling of the organostannane reagent to form a dimer is the most common side reaction. wikipedia.org Additionally, protodestannylation, the cleavage of the carbon-tin bond by an acidic proton, can be a competing process.

Toxicity: A major drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org This has led to the development of alternative coupling methods.

Related Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Hiyama)

While the Stille reaction is a powerful tool, related palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, have gained prominence. These reactions offer alternatives that can circumvent some of the limitations of the Stille protocol, most notably the toxicity associated with organotin reagents. organic-chemistry.org The Suzuki-Miyaura reaction utilizes organoboron compounds (boronic acids and their esters), while the Hiyama reaction employs organosilanes. nih.govrsc.org

The synthetic utility of the 5-methylthiazole (B1295346) scaffold can be expanded by converting this compound into other organometallic reagents suitable for different coupling reactions. For example, the tributylstannyl group can be transformed into a boronic acid or boronate ester via a tin-boron exchange. The resulting 5-methylthiazole-2-boronic acid derivative can then serve as a substrate in Suzuki-Miyaura couplings, reacting with a wide array of aryl and heteroaryl halides or triflates. nih.govmit.edu This two-step sequence highlights the complementary nature of Stille and Suzuki reactions, where stannanes can act as stable precursors to the often less stable boronic acids. researchgate.net

Similarly, conversion to a 5-methyl-2-trialkoxysilylthiazole would render the molecule suitable for Hiyama cross-coupling. nih.gov This would allow for partnerships with different classes of electrophiles that may be particularly suited for Hiyama conditions, further broadening the synthetic possibilities. This strategic conversion of the organometallic partner allows chemists to select the optimal coupling reaction based on substrate compatibility, functional group tolerance, and reaction conditions.

The success of Suzuki and Hiyama couplings is highly dependent on the catalyst system, which includes the palladium source, ligands, base, and solvent.

For the Suzuki-Miyaura reaction , catalyst systems often consist of a palladium(II) precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. mit.edu Ligands play a critical role in enabling the coupling of challenging substrates. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are particularly effective for coupling less reactive electrophiles like aryl chlorides and sulfonates. mit.eduresearchgate.net These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., t-AmOH, dioxane) is also crucial for achieving high yields and can be tailored to the specific substrates. nih.govmit.edu

The Hiyama coupling also relies on palladium catalysts, such as Pd(OAc)₂ or PdCl₂. nih.gov A key feature of this reaction is the requirement for an activator, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). The activator coordinates to the organosilane, forming a hypervalent silicate (B1173343) species that is more reactive in the transmetalation step. nih.gov

The table below provides an overview of typical catalyst systems for these related cross-coupling reactions.

ReactionCatalystLigandBase / ActivatorSolventKey FeaturesRef
Suzuki-Miyaura Pd(OAc)₂XPhos / SPhosK₃PO₄t-AmOH / DioxaneCouples aryl chlorides, tosylates, and mesylates; avoids toxic tin. mit.eduresearchgate.net
Suzuki-Miyaura PdCl₂(dppf)·CH₂Cl₂(dppf)K₂CO₃THF / DEMEnables rapid analogue synthesis for SAR studies. nih.gov
Hiyama Pd(OAc)₂None specifiedTBAF (activator)THF / MethanolCouples organosilanes with electrophiles like aryl halides or diazonium salts. nih.gov

Non-Catalytic Reactions and Functionalizations

The synthetic utility of this compound is significantly broadened by its participation in non-catalytic reactions, which allow for the direct replacement or modification of the tributylstannyl group. These transformations are key to introducing a variety of functional groups at the 2-position of the 5-methylthiazole core.

Electrophilic Substitution Reactions at the Stannyl Position

The carbon-tin bond in this compound is susceptible to cleavage by various electrophiles, a process known as electrophilic substitution or, more specifically, destannylation. This reaction pathway provides a direct and often high-yielding method for the introduction of halogens and other electrophilic moieties onto the thiazole ring.

A prominent example of this reactivity is iododestannylation. The treatment of this compound with iodine (I₂) leads to the efficient displacement of the tributyltin group to afford 2-iodo-5-methylthiazole. This reaction typically proceeds under mild conditions, for instance, by stirring the reactants in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. The high reactivity of the C-Sn bond allows for selective substitution at the 2-position of the thiazole ring.

Similarly, bromodestannylation can be achieved using electrophilic bromine sources such as N-bromosuccinimide (NBS). The reaction of this compound with NBS in a solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at ambient temperature results in the formation of 2-bromo-5-methylthiazole. This method is often preferred over direct bromination of 5-methylthiazole, which can lead to a mixture of products or require harsher conditions.

These electrophilic halogenation reactions are synthetically valuable as the resulting 2-halo-5-methylthiazoles are important precursors for a wide range of further chemical transformations, including cross-coupling reactions.

Table 1: Electrophilic Substitution Reactions of this compound

ElectrophileReagentSolventProduct
IodineI₂Dichloromethane (CH₂Cl₂)2-Iodo-5-methylthiazole
BromineN-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)2-Bromo-5-methylthiazole

Transmetalation Reactions for Further Functionalization

Transmetalation, the exchange of a metal from one organometallic compound to another, is a powerful tool in organic synthesis for generating new organometallic reagents with altered reactivity. This compound readily undergoes tin-lithium exchange upon treatment with organolithium reagents, such as n-butyllithium (n-BuLi). arkat-usa.org

This reaction is typically carried out at low temperatures, for example, at -78 °C in an ethereal solvent like tetrahydrofuran (B95107) (THF), to generate the highly reactive 2-lithio-5-methylthiazole intermediate. arkat-usa.org The driving force for this equilibrium is the formation of the more stable organolithium species. arkat-usa.org The resulting lithiated thiazole is a potent nucleophile and can be readily quenched with a variety of electrophiles, allowing for the introduction of a diverse array of functional groups at the 2-position.

For instance, the in situ generated 2-lithio-5-methylthiazole can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively. Quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. This two-step sequence of transmetalation followed by electrophilic trapping provides a versatile strategy for the synthesis of a wide range of 2-substituted-5-methylthiazoles that are not easily accessible through other synthetic routes.

Table 2: Transmetalation of this compound and Subsequent Functionalization

ReagentSolventIntermediateElectrophile QuenchFinal Product
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)2-Lithio-5-methylthiazoleAldehyde (RCHO)2-(Hydroxy(R)methyl)-5-methylthiazole
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)2-Lithio-5-methylthiazoleKetone (R₂CO)2-(Hydroxy(R₂)methyl)-5-methylthiazole
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)2-Lithio-5-methylthiazoleCarbon Dioxide (CO₂)5-Methylthiazole-2-carboxylic acid

Mechanistic Insights into Reactions Involving 5 Methyl 2 Tributylstannyl Thiazole

Elucidation of Catalytic Cycles in Stille Coupling

The catalytic cycle of the Stille reaction involving 5-Methyl-2-(tributylstannyl)thiazole is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.orgwikipedia.org The active catalyst is typically a Pd(0) species, which is either introduced directly or generated in situ from a Pd(II) precursor. libretexts.org

Catalytic Cycle of the Stille Reaction

StepDescription
Oxidative Addition A Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation The organostannane (this compound) transfers its thiazole (B1198619) group to the Pd(II) complex, displacing the halide.
Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Oxidative Addition Pathways

The initial step of the catalytic cycle involves the oxidative addition of an organic electrophile, typically an aryl, heteroaryl, or vinyl halide (or triflate), to the Pd(0) catalyst. wikipedia.org This process formally oxidizes the palladium from its 0 to +II state. The reaction is believed to proceed via a concerted mechanism, leading to a cis-palladium(II) complex, which can then rapidly isomerize to the more stable trans-isomer. uwindsor.ca The rate of oxidative addition can be influenced by the nature of the electrophile and the ligands on the palladium catalyst. Electron-rich and sterically hindered aryl halides generally undergo slower oxidative addition. harvard.edu

For reactions involving this compound, the choice of the coupling partner (the organic electrophile) will significantly impact the kinetics of this initial step.

Transmetalation Steps and Intermediate Characterization

Transmetalation is often the rate-determining step in the Stille coupling cycle. harvard.edu In this crucial phase, the 5-methylthiazolyl group is transferred from the tributyltin moiety to the Pd(II) center, and the tributyltin halide is formed as a byproduct. The mechanism of transmetalation can be complex and is thought to proceed through either an associative or a dissociative pathway, depending on the substrates and reaction conditions. wikipedia.org

In the associative pathway, the organostannane coordinates to the palladium complex, forming a transient, pentacoordinate intermediate. wikipedia.org Subsequent ligand dissociation then yields a square planar complex with the newly transferred thiazole group. The rate of transmetalation is sensitive to the electronic properties of the organostannane. For arylstannanes, both electron-donating and electron-withdrawing groups can increase the rate of transmetalation, suggesting the possibility of different mechanistic pathways. wikipedia.org In the case of this compound, the electron-donating nature of the methyl group on the thiazole ring is expected to influence the electron density of the ring and, consequently, the rate of this step.

The characterization of intermediates in the Stille coupling of heteroaromatic systems is challenging due to their transient nature. However, studies on related systems have provided insights. For instance, the formation of by-products in the Stille reaction of other thiazole derivatives suggests specific interactions between the stannane (B1208499) and other functional groups present in the reaction mixture. researchgate.net

Reductive Elimination Mechanisms

The final step of the catalytic cycle is reductive elimination, where the two organic groups—the one from the initial electrophile and the 5-methylthiazolyl group—are coupled to form the final product, and the Pd(0) catalyst is regenerated. wikipedia.org For reductive elimination to occur, the two groups must be in a cis orientation on the palladium center. wikipedia.org Therefore, any trans-intermediate formed during the catalytic cycle must first isomerize to the cis-isomer.

The rate of reductive elimination is influenced by the electronic properties of the coupling partners and the ancillary ligands on the palladium. Generally, reductive elimination is faster from complexes with less electron-donating aryl groups. acs.org The electronic properties of the 5-methylthiazole (B1295346) moiety will therefore play a significant role in this step. Studies on the reductive elimination from heteroarylpalladium complexes have shown that the yield of this step correlates with the electron density at different positions of the heterocyclic ring. acs.org This suggests that the electronic distribution within the 5-methylthiazole ring directly impacts the facility of the C-C bond formation.

Role of the Tributyltin Moiety in Reaction Dynamics

The tributyltin group in this compound plays a multifaceted role in the Stille reaction. Its primary function is to serve as a carrier for the 5-methylthiazole nucleophile, facilitating its transfer to the palladium catalyst during the transmetalation step. wikipedia.org The three butyl groups are considered "non-transferable" ligands, although transfer of these alkyl groups can occur under certain conditions, leading to undesired side products. libretexts.org

The tributyltin moiety offers several practical advantages. Organotin reagents are generally stable to air and moisture, allowing for easier handling compared to other organometallic reagents. wikipedia.orgorganicreactions.org They are also compatible with a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. organicreactions.org However, the toxicity of organotin compounds is a major drawback. wikipedia.org

The steric bulk of the tributyltin group can also influence the reaction. While the Stille reaction is generally tolerant of steric hindrance, bulky substituents on the organostannane can slow down the rate of reaction. wikipedia.org In the case of this compound, the tributyltin group is attached at the 2-position of the thiazole ring, and its interaction with the palladium center and its ligands during transmetalation is a key dynamic feature of the reaction.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of this compound in Stille coupling are governed by a combination of steric and electronic factors.

Electronic Effects: The thiazole ring is an electron-rich heterocycle, and the presence of the methyl group at the 5-position further enhances its electron-donating character. This increased electron density can influence the rate of transmetalation. wikipedia.org The nitrogen and sulfur atoms in the thiazole ring can also act as coordination sites for the palladium catalyst, potentially influencing the geometry of the reaction intermediates and the subsequent reaction steps. cdnsciencepub.com The electronic nature of the thiazole ring also plays a crucial role in the reductive elimination step, with studies on similar systems showing a correlation between the electron density of the heteroaryl ring and the efficiency of C-C bond formation. acs.org

A systematic study on the cross-coupling of 4- and 5-substituted 2-phenylthiazoles under Stille conditions has highlighted the importance of the position of the substituents on the thiazole ring in determining reactivity. sigmaaldrich.com While this study does not directly investigate this compound, it underscores the principle that the substitution pattern on the thiazole ring is a key determinant of its behavior in Stille coupling reactions.

Applications of 5 Methyl 2 Tributylstannyl Thiazole in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The 5-methylthiazole (B1295346) moiety is a significant structural unit found in numerous biologically active compounds. The ability to selectively introduce this heterocycle into larger, more complex structures is crucial for medicinal chemistry and materials science. 5-Methyl-2-(tributylstannyl)thiazole serves as an excellent precursor for this purpose, enabling the creation of intricate molecular frameworks through palladium-catalyzed cross-coupling. smolecule.com

Polyheterocyclic systems, which contain multiple interconnected heterocyclic rings, are of great interest due to their unique electronic and biological properties. The Stille reaction, utilizing organostannane reagents like this compound, is a powerful method for constructing such systems. wikipedia.org This methodology allows for the sequential coupling of different heterocyclic units.

For instance, the synthesis of oligothiazoles, such as bithiazoles or terthiazoles, can be achieved by coupling a halogenated thiazole (B1198619) with a stannylated thiazole. In this context, this compound can act as the nucleophilic component, donating the 5-methylthiazole unit. It can be coupled with a brominated or iodinated thiazole (or another heterocycle) to form a di-heterocyclic system. This product can then be further functionalized and subjected to subsequent coupling reactions to extend the conjugated system. This iterative approach is a cornerstone for building defined polyheterocyclic structures. Research into the synthesis of related polythiophenes and tellurophenes demonstrates the general utility of Stille couplings for creating these extended π-systems. researchgate.net

Reactant 1 (Stannane) Reactant 2 (Electrophile) Catalyst System Resulting Structure Type
This compound2-Bromo-thiazole derivativePd(0) catalyst (e.g., Pd(PPh₃)₄)Bithiazole System
This compound2,5-DibromothiazolePd(0) catalystPolythiazole chain precursor
This compoundAryl or Heteroaryl HalidePd(0) catalyst, often with Cu(I) co-catalystAryl-substituted methylthiazole

This table illustrates the general principle of using this compound in Stille cross-coupling reactions to build polyheterocyclic systems.

The thiazole ring is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active agents. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for enhancing binding affinity to biological targets. nih.gov this compound is a key reagent for incorporating the specific 5-methylthiazole unit into larger, pre-existing molecular scaffolds. smolecule.com

The Stille coupling reaction provides a mild and functional-group-tolerant method for this transformation. A complex molecule containing an aryl or vinyl halide (or triflate) can be coupled with this compound to introduce the thiazole moiety without disturbing other sensitive parts of the molecule. This strategy is widely employed in drug discovery to generate libraries of analogues for structure-activity relationship (SAR) studies. For example, attaching the thiazole unit to different positions of a known bioactive core can modulate its potency, selectivity, and pharmacokinetic properties. researchgate.net

Total Synthesis of Natural Products and Analogues

Many natural products, particularly those from marine sources, possess complex structures that include thiazole rings and exhibit potent biological activities, such as cytotoxicity against cancer cells. nih.gov The total synthesis of these natural products is essential for confirming their structure, providing material for further biological evaluation, and enabling the synthesis of simplified, more "drug-like" analogues. nih.gov

Organostannane reagents are fundamental tools in these synthetic endeavors. While specific examples detailing the use of this compound in a completed total synthesis were not prominent in the reviewed literature, its role is clear from established synthetic strategies. It serves as a robust building block for introducing the 5-methyl-2-thiazolyl fragment. In a typical synthetic route, a complex intermediate containing a halide or triflate is coupled with this compound via a Stille reaction to install the terminal part of the natural product or a key internal fragment. This approach is crucial for converging different parts of a complex molecule in the late stages of a synthesis.

Development of Pharmaceutical Leads and Fine Chemicals

Beyond complex synthesis, this compound is instrumental in the development of new pharmaceutical leads and the synthesis of fine chemicals. 3wpharm.comguidechem.com Its utility in creating diverse molecular structures makes it a staple in medicinal chemistry programs aimed at identifying new drug candidates. nih.gov

The P2X3 receptor, an ATP-gated ion channel, is a significant target in drug discovery for conditions such as chronic pain and cough. While extensive research is focused on developing selective P2X3 receptor antagonists, the direct synthesis of these inhibitors using this compound is not explicitly documented in the provided research. The development of P2X3 antagonists often involves other heterocyclic systems. However, the broad utility of thiazole derivatives in targeting various receptors means that this reagent remains a candidate for creating novel scaffolds for screening against targets like the P2X3 receptor.

The thiazole nucleus is a component of compounds targeting a wide range of diseases. Research has shown that synthetic thiazole derivatives possess significant potential as anticancer, antimicrobial, and anti-tubercular agents. nih.gov this compound is an ideal starting point for synthesizing libraries of novel thiazole-containing compounds to explore these activities.

For example, studies have reported the synthesis of thiazole analogues with notable anticancer activity. By coupling this compound with various halogenated aromatic and heteroaromatic compounds, researchers can generate diverse structures for screening. nih.gov Some synthesized thiazole derivatives have shown promising effectiveness against cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer). nih.gov Similarly, the thiazole moiety is being investigated for its potential to yield new anti-tubercular drugs that are safe and effective against dormant strains of Mycobacterium tuberculosis. nih.gov

Therapeutic Area Target/Cell Line Role of Thiazole Moiety Example of Synthetic Strategy
AnticancerHCT-116, HepG2, HT-29Core scaffold for cytotoxic compoundsCoupling of this compound with various aryl halides to create diverse analogues for screening. nih.gov
Anti-tubercularMycobacterium tuberculosisKey component of novel drug candidatesIncorporation into scaffolds designed to inhibit specific mycobacterial enzymes. nih.gov
AntibacterialE. coli, B. cereusEssential pharmacophore for antibacterial actionSynthesis of methylthiazole-based thiazolidinones. nih.gov

This table summarizes the application of the 5-methylthiazole scaffold, accessible via its stannane (B1208499) precursor, in developing agents for various pharmacological targets.

Theoretical and Computational Chemistry Studies on 5 Methyl 2 Tributylstannyl Thiazole Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for the detailed analysis of reaction pathways, offering a balance between computational cost and accuracy. For 5-Methyl-2-(tributylstannyl)thiazole, which is primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille reaction, DFT calculations can map out the entire catalytic cycle. The generally accepted mechanism for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Computational studies on model systems provide a framework for understanding the energetic landscape of these reactions. nih.govuwindsor.ca

Energetic Profiles of Key Mechanistic Steps

While specific DFT calculations for this compound are not extensively documented in the literature, energetic profiles can be inferred from studies on analogous systems, such as the coupling of vinylstannanes with vinyl halides. The transmetalation step is frequently identified as the rate-determining step in the Stille reaction. mdma.ch DFT calculations on model reactions, for instance, the coupling of vinyl bromide and trimethylvinyl stannane (B1208499), help in characterizing the species involved in the catalytic cycle. nih.gov

Below is a representative data table of calculated activation barriers for a model Stille reaction, which can be considered analogous for discussing the reactivity of this compound.

Mechanistic StepReactantsTransition State (TS)ProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Oxidative AdditionPd(PMe₃)₂ + Vinyl-BrTS₁cis-[Pd(Vinyl)(Br)(PMe₃)₂]12.5-15.2
Isomerizationcis-[Pd(Vinyl)(Br)(PMe₃)₂]TS₂trans-[Pd(Vinyl)(Br)(PMe₃)₂]5.1-2.3
Transmetalationtrans-[Pd(Vinyl)(Br)(PMe₃)₂] + Vinyl-SnMe₃TS₃trans-[Pd(Vinyl)₂(PMe₃)₂] + Br-SnMe₃21.7-8.9
Reductive Eliminationcis-[Pd(Vinyl)₂(PMe₃)₂]TS₄Pd(PMe₃)₂ + Bivinyl7.8-35.6

Note: The data in this table is illustrative and based on general findings for model Stille reactions. Actual values for this compound may vary.

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic studies using DFT. For the Stille reaction involving this compound, the transition state for the rate-determining transmetalation step is of particular interest. Computational studies on similar systems have shown that this can proceed through either an open or a cyclic transition state. wikipedia.org The geometry of the transition state, often involving a four-coordinate palladium center, explains key stereochemical outcomes, such as the retention of configuration. nih.gov

Vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the transmetalation step, this imaginary frequency would correspond to the breaking of the carbon-tin bond and the formation of the new carbon-palladium bond.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are fundamental to its reactivity. The interplay between the electron-rich thiazole (B1198619) ring and the tributylstannyl group dictates how the molecule interacts with other reagents, particularly the palladium catalyst in cross-coupling reactions.

Understanding the Role of the Tributylstannyl Group

The tributylstannyl ([-Sn(Bu)₃]) group is a key functional moiety in Stille coupling reactions. Its primary role is to act as a transferable group, delivering the 5-methylthiazol-2-yl moiety to the palladium center during the transmetalation step. From an electronic standpoint, the tin atom is less electronegative than carbon, leading to a polarized C-Sn bond. This polarization makes the thiazole carbon attached to the tin nucleophilic enough to attack the electrophilic palladium(II) center.

Computational studies on related organostannanes have provided insights into the nature of the C-Sn bond and its influence on molecular reactivity. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and orbital interactions within the molecule.

Impact on Thiazole Ring Reactivity

DFT studies on substituted thiazoles have shown that the positions of substituents significantly affect the molecule's reactivity. nih.gov The tributylstannyl group at the C2 position directly participates in the key transmetalation step of the Stille reaction. The electronic nature of the thiazole ring can also influence the stability of the palladium intermediates formed during the catalytic cycle. For instance, the sulfur and nitrogen atoms can potentially coordinate to the palladium center, affecting the energetics of the reaction pathway. Studies on tellurophene-based organostannanes have shown that the nature of the heterocycle impacts the electronic properties and reactivity. researchgate.net

The following table summarizes the general electronic effects of the substituents on the thiazole ring:

SubstituentPositionElectronic EffectImpact on Reactivity
-CH₃C5Electron-donating (inductive and hyperconjugation)Increases electron density of the thiazole ring.
-Sn(Bu)₃C2Electron-releasing (inductive), enables transmetalationPolarizes the C2-Sn bond, making C2 nucleophilic.

Predictive Modeling for Novel Transformations

While DFT provides a powerful framework for understanding known reactions, a significant goal of computational chemistry is to predict the outcomes of novel transformations. For a versatile building block like this compound, predictive modeling could guide the discovery of new synthetic methodologies.

Current approaches to predictive modeling in chemistry often integrate machine learning and data science with computational or experimental data. nih.gov For cross-coupling reactions, models have been developed to predict reaction yields and optimal conditions. researchgate.net These models are typically trained on large datasets of known reactions and use various molecular descriptors to represent the reactants and catalysts.

In the context of this compound, a predictive model could be developed to assess its reactivity with a wide range of electrophilic partners under various catalytic conditions. Such a model would likely rely on descriptors derived from DFT calculations, such as:

Frontier Molecular Orbital energies (HOMO/LUMO): To gauge the nucleophilicity and electrophilicity of the reactants.

Calculated atomic charges: To identify sites of potential reactivity.

Steric parameters: To account for the bulkiness of the tributylstannyl group and the electrophile.

While a specific predictive model for novel transformations of this compound is not yet established, the methodologies for creating such models are an active area of research. researchgate.net The continued development of these predictive tools holds the promise of accelerating the discovery of new and efficient chemical reactions.

Environmental and Green Chemistry Considerations for Organotin Reagents

Challenges Associated with Organotin Toxicity

The primary challenge associated with organotin reagents is the inherent toxicity of the tin compounds, especially tributyltin (TBT). Historically used as a biocide in anti-fouling paints for ships, TBT has become a ubiquitous and persistent environmental contaminant. healthandenvironment.orgwikipedia.orgnih.gov Its slow leaching from paints into the aquatic environment has led to widespread contamination of marine and freshwater ecosystems. healthandenvironment.orgnih.gov

Environmental Persistence and Bioaccumulation:

TBT exhibits low water solubility and a high affinity for sediment, where it can persist for years. wikipedia.org It has a half-life of about one to two weeks in marine water but can remain in sediments for up to 30 years. wikipedia.org Due to its high fat solubility, TBT bioaccumulates in organisms, leading to biomagnification through the food chain. healthandenvironment.orgwikipedia.org This accumulation has been observed in a variety of marine life, including mollusks, oysters, and even marine mammals. wikipedia.org

Endocrine Disruption and Ecotoxicity:

Tributyltin is a potent endocrine-disrupting chemical (EDC). healthandenvironment.orgwikipedia.orgnih.gov One of the most well-documented effects is the induction of "imposex" in female marine gastropods, where they develop male sexual characteristics, leading to sterility and population decline. healthandenvironment.orgscispace.comuaf.eduoup.comresearchgate.net This effect can occur at extremely low concentrations, in the nanogram-per-liter range. researchgate.net

The toxicity of TBT extends to a wide range of aquatic organisms:

Mollusks: Causes shell thickening and deformation in oysters, reduced larval success, and mortality. healthandenvironment.orguaf.eduresearchgate.net

Crustaceans: TBT is extremely toxic, leading to decreased growth in lobster larvae. uaf.edu

Fish and other vertebrates: TBT can impact the central nervous, reproductive, and endocrine systems. wikipedia.org

In mammals, including humans, exposure to organotin compounds can occur through the ingestion of contaminated seafood. healthandenvironment.orgnih.goved.ac.uk Studies in experimental animals have shown that tributyltin compounds can be immunotoxic, neurotoxic, and cause damage to the liver and endocrine glands. uaf.edunih.govorst.edu TBT has been shown to act as a potent agonist for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in adipogenesis (fat cell formation), classifying it as an "obesogen". oup.comjst.go.jp

Table 1: Documented Environmental and Health Impacts of Tributyltin (TBT)

Impact Category Specific Effects Affected Organisms Citations
Environmental Fate High persistence in sediments, bioaccumulation in fatty tissues. Aquatic ecosystems wikipedia.org
Ecotoxicity Imposex (development of male characteristics in females), sterility, population decline. Marine gastropods (snails) healthandenvironment.orgscispace.comuaf.eduoup.comresearchgate.net
Shell malformations, reduced growth, mortality. Oysters, clams healthandenvironment.orguaf.eduresearchgate.net
Endocrine Disruption Agonist for RXR and PPARγ nuclear receptors, potential "obesogen". Vertebrates oup.comjst.go.jp
Inhibition of aromatase, altering steroid hormone balance. Gastropods, Mammalian cell lines scispace.comjst.go.jp
Mammalian Toxicity Immunotoxicity, neurotoxicity, liver damage. Rodents (experimental) nih.govorst.edu
Skin irritation, breathing difficulties, dizziness upon occupational exposure. Humans healthandenvironment.orguaf.edu

The significant toxicity and environmental persistence of organotin compounds have led to strict regulations, including a global ban by the International Maritime Organization on the use of TBT-based paints. nih.goved.ac.uk In the context of chemical synthesis, these challenges necessitate the development of alternative, less hazardous reagents and methodologies.

Development of "Tin-Free" Alternatives and Strategies

The toxicity of organotin reagents has spurred significant research into developing "tin-free" alternatives for cross-coupling reactions. msu.edu The goal is to replace organostannanes with less toxic organometallic reagents while maintaining the high efficiency and functional group tolerance of the Stille reaction.

Several other palladium-catalyzed cross-coupling reactions have emerged as viable alternatives:

Suzuki-Miyaura Coupling: Utilizes organoboron compounds (boronic acids and esters), which are generally considered to have low toxicity. The byproducts are also typically benign. nih.gov

Negishi Coupling: Employs organozinc reagents. nih.gov

Hiyama Coupling: Uses organosilicon compounds. msu.edu

Kumada Coupling: Involves organomagnesium reagents (Grignard reagents). nih.gov

These methods avoid the use of toxic tin and have been successfully applied in numerous synthetic applications. nih.gov However, each comes with its own set of considerations regarding reagent stability, functional group compatibility, and reaction conditions.

More recent strategies focus on even greener approaches, including:

C-H Bond Functionalization: This approach aims to directly couple a C-H bond with a coupling partner, avoiding the need to pre-functionalize the substrate with an organometallic group, thus improving atom economy. fiu.edu

Metal-Free Cross-Coupling Reactions: These innovative methods use non-metal catalysts or reagents to facilitate the coupling, completely avoiding the issues of heavy metal toxicity and contamination of the final product. preprints.orgcas.cnacs.org For instance, transition-metal-free cross-coupling of aryl halides with arylstannanes has been achieved using lithium chloride as a promoter. fiu.edu

Phenol Derivatives as Electrophiles: An emerging sustainable alternative involves using derivatives of phenols (such as sulfonates, carbamates, and phosphates) as coupling partners instead of aryl halides. acs.org This is advantageous as phenols are abundant and less toxic feedstocks.

Table 2: Comparison of "Tin-Free" Cross-Coupling Alternatives to the Stille Reaction

Coupling Reaction Organometallic Reagent Key Advantages Key Disadvantages Citations
Stille Organotin (R-SnR'₃) High functional group tolerance, stable reagents. High toxicity of tin reagents and byproducts. wikipedia.org
Suzuki-Miyaura Organoboron (R-B(OR')₂) Low toxicity of reagents and byproducts, commercially available reagents. Can require strong bases, potential for protodeboronation. nih.gov
Negishi Organozinc (R-ZnX) High reactivity, often milder conditions. Reagents are sensitive to air and moisture. nih.gov
Hiyama Organosilicon (R-SiR'₃) Low toxicity, stable reagents. Often requires an activating agent (e.g., fluoride). msu.edu
Metal-Free Various (e.g., organo-alkali) Avoids transition metal catalysts, greener. Often requires specific substrates or harsher conditions. nih.govpreprints.orgcas.cn

The development of these tin-free strategies is a critical aspect of green chemistry, aiming to reduce the environmental impact of synthetic organic chemistry.

Advancements in Catalyst Recycling and Waste Reduction in Stille-Type Reactions

Beyond replacing tin reagents, significant efforts are underway to make Stille-type reactions themselves more sustainable. These advancements focus on minimizing waste, particularly the stoichiometric tin byproducts and the precious metal palladium catalyst.

Catalytic Use of Tin:

A major drawback of the traditional Stille reaction is the use of stoichiometric amounts of the organotin reagent, which generates large quantities of toxic tin waste. msu.edu A key innovation has been the development of Stille reactions that are catalytic in tin. These protocols involve an in-situ regeneration of the active organotin reagent from the tin byproduct of the coupling reaction. For example, a one-pot tandem process combining Pd-catalyzed hydrostannylation with a Stille coupling allows for the recycling of the organotin halide byproduct back into an organotin hydride, significantly reducing the required amount of tin to catalytic levels (e.g., ~6 mol%). msu.edumsu.eduresearchgate.netacs.org

Catalyst Recycling and Waste Minimization:

The palladium catalyst, while used in small amounts, is a precious and costly metal. Its removal from the final product is also crucial, especially in pharmaceutical applications. greenering.org Strategies to improve the sustainability of the catalytic system include:

Heterogeneous Catalysts: Supporting the palladium catalyst on solid materials like silica, polymers, or magnetic nanoparticles facilitates its easy separation from the reaction mixture by filtration or magnetic decantation, allowing for its reuse in multiple reaction cycles. acs.orgresearchgate.net

Aqueous Reaction Media: Performing Stille couplings in water or aqueous surfactant solutions at room temperature offers a greener alternative to traditional organic solvents. rsc.orgnih.gov This can also simplify catalyst recycling, as the catalyst may remain in the aqueous phase while the organic product is extracted. greenering.org

Fluorous Tin Reagents: A novel approach involves using "fluorous" organotin reactants, which contain perfluoroalkyl chains. acs.org After the reaction, these tin byproducts can be selectively separated from the organic product through a fluorous/organic extraction, allowing for the recovery and regeneration of the tin reagent. acs.org

These advancements collectively aim to mitigate the environmental drawbacks of the Stille reaction, making it a more atom-economical and sustainable process by reducing both tin and palladium waste. rsc.orgrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are used to confirm the structure of 5-Methyl-2-(tributylstannyl)thiazole?

  • Methodological Answer : Structural characterization typically employs:

  • 1H/13C NMR : Identifies protons and carbons in the thiazole ring (δ ~6.5–7.5 ppm for aromatic protons) and tributylstannyl groups (δ ~0.5–2.0 ppm for Sn-bound alkyl chains).
  • IR Spectroscopy : Confirms functional groups (e.g., C-Sn stretching at ~500–600 cm⁻¹).
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C: 49.5%, H: 8.05%, N: 3.6%, Sn: 30.6%) .
    • Data Table :
PropertyValue/TechniqueReference
Molecular Weight388.205 g/mol
1H NMR (CDCl₃)δ 6.45 (s, thiazole-H)
LogP5.51

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Stille Coupling Precursor : Synthesized via lithiation of 5-methylthiazole followed by reaction with tributyltin chloride under inert conditions (argon/nitrogen).
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product ≥90% purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Toxicity : Organotin compounds are neurotoxic; use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 2–8°C in airtight containers under inert gas.
  • Disposal : Follow UN2788 guidelines for organometallic waste .

Advanced Research Questions

Q. How does the tributylstannyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Stille Coupling : The Sn-Bu₃ group acts as a transmetallation agent, transferring the thiazole moiety to Pd catalysts. Reactivity depends on solvent polarity (e.g., DMF enhances stability of Pd intermediates).
  • Challenges : Competing protodestannylation can occur; additives like LiCl or CuI suppress side reactions .
  • Case Study : In aryl halide couplings, yields >70% are achieved with optimized Pd:Sn molar ratios (1:1.2) .

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

  • Methodological Answer :

  • Assay Validation : Use multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to cross-verify results.
  • Structural Analysis : Compare substituent effects; e.g., electron-withdrawing groups on thiazoles enhance antifungal activity .
  • pH Dependency : Adjust experimental conditions (e.g., pH 7.4 vs. 5.5) to mimic physiological environments, as seen in thiadiazole studies .

Q. What strategies improve the stability of this compound in solution?

  • Methodological Answer :

  • Solvent Choice : Use anhydrous, aprotic solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Temperature Control : Store solutions at –20°C and avoid prolonged exposure to light.
  • Stabilizers : Add 0.1% hydroquinone to suppress oxidative degradation .

Q. What is the role of this compound in synthesizing bioactive thiazole derivatives?

  • Methodological Answer :

  • Pharmaceutical Intermediates : Serves as a precursor for antitumor agents (e.g., via coupling with quinoline moieties ).
  • Mechanistic Insights : Thiazole-stannane hybrids disrupt enzyme active sites (e.g., tyrosine kinase inhibition via H-bonding with ATP pockets) .

Data Contradiction Analysis

Q. How to address variability in reported LogP values for organotin-thiazoles?

  • Methodological Answer :

  • Measurement Techniques : Compare calculated (e.g., ChemAxon) vs. experimental (HPLC) LogP values.
  • Structural Factors : Variability arises from conformational flexibility of the Sn-Bu₃ group, affecting octanol-water partitioning .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference NMR/IR spectra .
  • Synthetic Protocols : Thermo Scientific product guidelines for organotin handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.